![molecular formula C20H28N2O2 B1165232 4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one](/img/no-structure.png)

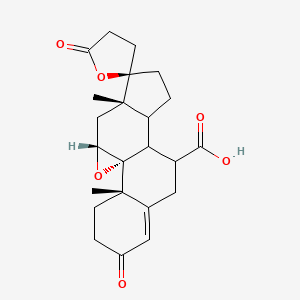

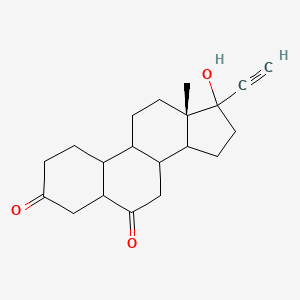

4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Analytical reference standard for Prostanozol metabolite. A mixture of 4α and 4β epimers.

Scientific Research Applications

Enzyme Inhibition Studies

Inhibition of β-Hydroxysteroid Dehydrogenase : Research has shown that certain steroids, including derivatives similar to 4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one, effectively inhibit β-hydroxysteroid dehydrogenase. This enzyme plays a crucial role in steroid metabolism, and its inhibition could have significant biochemical implications (Ferrari & Arnold, 1963).

Kinetics and pH Effects on Enzyme Inhibition : Another study explored the kinetics of inhibition and the impact of pH on β-hydroxysteroid dehydrogenase. It highlighted the competitive and non-competitive nature of inhibition by various steroid derivatives, suggesting potential applications in understanding enzyme dynamics (Ferrari & Arnold, 1963).

Potential Therapeutic Applications

Prostate Cancer and Benign Prostatic Hypertrophy Treatment : Research into the synthesis of steroidal compounds, including those structurally related to 4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one, has indicated their potential as inhibitors for enzymes linked to prostate cancer and benign prostatic hypertrophy. Such compounds could be significant in developing treatments for these conditions (Cheng, 2001).

Improved Synthesis for Prostate Cancer Treatment : An improved synthesis method for compounds structurally related to 4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one has been documented, highlighting their potential use in prostate cancer treatment. This research is vital for the efficient production of these compounds (Ji, 2002).

Structural and Chemical Analysis

Crystal Structures of Polymorphs and Solvates : Studies have provided detailed insights into the crystal structures of polymorphs and solvates of compounds like 4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one. Understanding these structures is crucial for pharmaceutical development and material science applications (Karpinska, Erxleben, & McArdle, 2011).

Crystal Structure and Binding Modes Analysis : The crystal and molecular structure of a similar compound, 17β-hydroxy-17α methylandrostano[3,2-c]pyrazole ethanoate, has been analyzed. Such studies are essential for understanding how these compounds might interact with biological receptors, such as the human androgen receptor (Lisgarten et al., 2003).

properties

Product Name |

4α/β-Hydroxy-2'H-5α-androst-2-eno[3,2-c]pyrazol-17-one |

|---|---|

Molecular Formula |

C20H28N2O2 |

Molecular Weight |

328.45 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.